molecular formula C17H14F2N4O B278838 N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Katalognummer B278838
Molekulargewicht: 328.32 g/mol
InChI-Schlüssel: SNCBJELKNOAAOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes including cell growth, proliferation, and survival. In

Wirkmechanismus

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a serine/threonine kinase that phosphorylates a wide variety of substrates involved in cell growth and survival. Inhibition of CK2 by N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide leads to decreased phosphorylation of these substrates, which can lead to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, with minimal off-target effects. It has been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in preclinical models. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, it has been shown to have minimal toxicity in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of CK2, with high selectivity and minimal off-target effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. However, there are also limitations to its use. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can make it difficult to use in certain assays, as high concentrations may be required.

Zukünftige Richtungen

There are several future directions for the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in cancer research. One area of interest is in combination therapy with other anticancer agents, such as cisplatin and doxorubicin. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to enhance the efficacy of these agents, and further studies are needed to determine the optimal combination and dosing regimens. Another area of interest is in the development of more potent and selective CK2 inhibitors, which may have even greater antitumor activity. Finally, there is interest in the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in clinical trials, to determine its safety and efficacy in humans.

Synthesemethoden

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized by a multistep process that involves the reaction of 3,4-difluoroaniline with ethyl 2-pyridylacetate to form an intermediate, which is then reacted with 4-cyanopyrazole in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields and purity of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to be a potent inhibitor of CK2, and has demonstrated antitumor activity in preclinical studies. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Eigenschaften

Produktname

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molekularformel

C17H14F2N4O

Molekulargewicht

328.32 g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-11-6-7-13(18)14(19)9-11/h3-10H,2H2,1H3,(H,22,24)

InChI-Schlüssel

SNCBJELKNOAAOH-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

Kanonische SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.